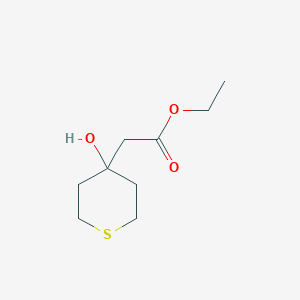
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-oxotetrahydro-2h-thiopyran-4-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-halotetrahydro-2h-thiopyran-4-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-(4-hydroxy-2H-pyran-4-yl)acetate: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C9H16O3S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
ethyl 2-(4-hydroxythian-4-yl)acetate |
InChI |
InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3 |
Clave InChI |
ZMKQJHJVKDUNGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCSCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



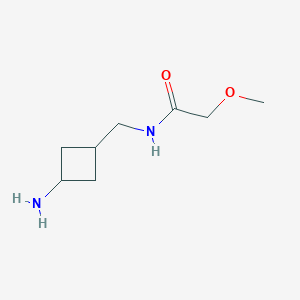


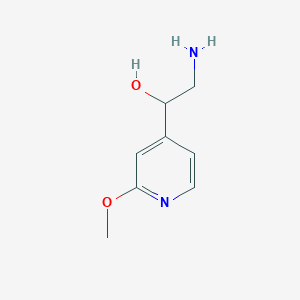
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)

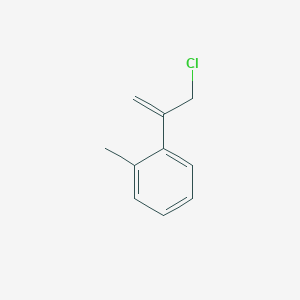
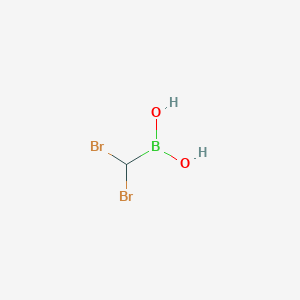
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
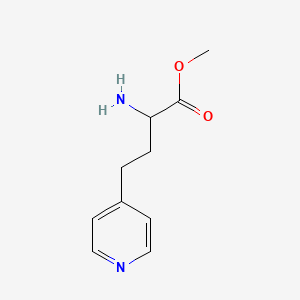
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)

